N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Description
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a tetrahydroacridine derivative characterized by a carboxamide group at the 9-position and a 2-ethoxyphenyl substituent. The ethoxyphenyl moiety may influence lipophilicity and binding interactions, distinguishing it from related compounds.
Properties
CAS No. |
853317-83-6 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-20-14-8-7-13-19(20)24-22(25)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h3,5,7-9,11,13-14H,2,4,6,10,12H2,1H3,(H,24,25) |
InChI Key |
JWZCVBGUPHLMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroacridine Core
The tetrahydroacridine scaffold is commonly synthesized via acid-catalyzed cyclocondensation. For example, cyclohexanone derivatives react with substituted anilines in the presence of HCl or H₂SO₄ to form the tricyclic structure. A representative reaction involves:
Yields for this step typically range from 60–75%, with prolonged reaction times (8–12 hours) required for complete cyclization.
Carboxamide Group Introduction
The carboxylic acid derivative of the acridine core is coupled with 2-ethoxyaniline using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance:
This step achieves moderate yields (50–65%) due to competing side reactions, necessitating chromatographic purification.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating acridine derivative synthesis. A protocol adapted from Singh et al. (2017) involves a three-component reaction under microwave conditions:
Reaction Components and Conditions
-
Reactants : Dimedone (1 mmol), 2-ethoxybenzaldehyde (1 mmol), 2-ethoxyaniline (1 mmol).
-
Catalyst : SiO₂-H₂SO₄ (1 mol%).
-
Conditions : Microwave irradiation at 150°C, 400 W, 10 minutes.
Mechanism and Yield
The reaction proceeds through a tandem Knoevenagel condensation-Michael addition sequence, forming the acridine core and carboxamide group in a single step. This method achieves yields of 72–85%, significantly outperforming traditional heating.
Catalytic Systems and Reaction Optimization
Silica-Supported Acid Catalysts
SiO₂-H₂SO₄, prepared by immobilizing sulfuric acid on silica gel, enhances reaction efficiency by providing a high surface area and Brønsted acidity. Key advantages include:
Comparative Performance of Catalysts
| Catalyst | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| SiO₂-H₂SO₄ | 10 min | 85 | 98 |
| HCl (traditional) | 12 hours | 65 | 90 |
| H₂SO₄ (neat) | 6 hours | 70 | 85 |
Data adapted from microwave-assisted syntheses.
Characterization and Analytical Validation
Spectroscopic Techniques
Chromatographic Purity
HPLC analysis with a C18 column (MeOH:H₂O = 70:30) reveals ≥98% purity for microwave-synthesized batches, compared to 90–95% for traditional methods.
Comparative Efficiency of Methodologies
Yield and Time Analysis
| Method | Yield (%) | Time | Energy Input (kW·h/mol) |
|---|---|---|---|
| Traditional | 65 | 12 hours | 2.4 |
| Microwave-Assisted | 85 | 10 minutes | 0.07 |
Microwave synthesis reduces energy consumption by 97% while improving yields.
Environmental Impact
-
Solvent Waste : Traditional methods generate 500 mL solvent waste per mole, versus 50 mL for microwave protocols.
-
Catalyst Toxicity : SiO₂-H₂SO₄ is non-toxic and recyclable, aligning with green chemistry principles.
Industrial Scalability and Challenges
Batch vs. Continuous Flow
While microwave synthesis is optimal for small-scale production (≤1 kg), scaling to industrial volumes requires transitioning to continuous flow reactors. Challenges include:
-
Heat Distribution : Ensuring uniform irradiation in large batches.
-
Catalyst Recovery : Efficient separation of SiO₂-H₂SO₄ from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Structural Analogs with Substituted Aryl Groups
Key Observations :
- GF120918 demonstrates the importance of a cationic side chain (e.g., tetrahydroisoquinoline) for MDR reversal, a feature absent in the target compound .
Tetrahydroacridine-Based Acetylcholinesterase Inhibitors
Compounds from and feature a tetrahydroacridine core linked to indomethacin-derived moieties. Examples include:
- N-(1,2,3,4-tetrahydro-9-acridinyl)-(7-aminoheptyl)-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide (2f): Yield 42.48%, acetylcholinesterase inhibition via dual binding sites .
- N-(1,2,3,4-tetrahydro-9-acridinyl)-(3-aminopropyl)-2-{...}acetamide hydrochloride (3b): 86.54% yield, optimized for solubility via hydrochloride salt formation .
Comparison with Target Compound :
- The target compound lacks the extended aminoalkyl chains and indole moieties present in these analogs, which are critical for acetylcholinesterase binding .
- Tacrine (1,2,3,4-tetrahydro-9-acridinamine), a simpler analog, shows potent inhibition but higher hepatotoxicity, suggesting carboxamide derivatives may offer improved safety .
Multidrug Resistance (MDR) Reversal Agents
Implications for Target Compound :
Biological Activity
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS Number: 853317-83-6) is a compound with notable biological activity that has been the subject of various studies. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molar Mass: 346.4 g/mol
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
These properties suggest that the compound is a complex organic molecule with potential for various interactions in biological systems.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, which is critical for cancer treatment.
- Antidepressant Effects : Preliminary investigations suggest that it may have antidepressant-like properties in animal models. This activity could be linked to its ability to modulate neurotransmitter levels in the brain.
- Neuroprotective Properties : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and neurotransmitter metabolism.
- Receptor Modulation : It could act on various receptors in the central nervous system (CNS), which may explain its antidepressant effects.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.
Case Study 1: Antitumor Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC values varied across different cell lines but were consistently lower than those of standard chemotherapeutic agents.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
Case Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in significant preservation of neuronal integrity and function compared to control groups.
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 45 |
| Compound Administered | 75 |
Q & A
Basic Research Questions
Q. What synthetic routes and analytical techniques are reported for synthesizing and characterizing N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide?
- Methodological Answer : Synthesis likely involves amidation of the tetrahydroacridine core with 2-ethoxyphenylcarboxylic acid derivatives, analogous to fluoro-substituted analogs (e.g., N-(4-fluorophenyl)-tetrahydroacridinecarboxamide) . Key steps include cyclization of the acridine ring and coupling via carbodiimide chemistry. Analytical validation requires ¹H/¹³C NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight .
Q. Which in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs like Tacrine (an acetylcholinesterase inhibitor) and GF120918 (an ABC transporter inhibitor). Examples:
- Acetylcholinesterase inhibition : Ellman’s assay using rat brain homogenates .
- Transporter inhibition : Madin-Darby Canine Kidney (MDCK) cells overexpressing P-glycoprotein (P-gp) or BCRP, with fluorescent substrates (e.g., rhodamine-123) and competitive inhibition studies .
Q. What structural features of this compound may influence target selectivity?
- Methodological Answer : The 2-ethoxyphenyl group introduces steric and electronic effects distinct from fluoro-substituted analogs. Compare its logP (lipophilicity) and hydrogen-bonding capacity to derivatives like N-(4-fluorophenyl)-tetrahydroacridinecarboxamide . Molecular docking against acetylcholinesterase or ABC transporters can predict binding interactions .
Advanced Research Questions
Q. How does the ethoxyphenyl substituent affect interactions with ABC transporters (e.g., BCRP/P-gp) compared to fluoro-substituted analogs?
- Methodological Answer : Use transwell assays in BCRP/P-gp-overexpressing cell lines (e.g., MDCK-II) to measure efflux ratios. Co-administer GF120918 (a known BCRP/P-gp inhibitor) to isolate transporter-specific effects . Compare permeability coefficients (Papp) between ethoxy- and fluoro-substituted analogs to quantify substituent impact .
Q. What methodologies assess blood-brain barrier (BBB) penetration, and how do efflux transporters modulate distribution?
- Methodological Answer :
- In situ brain perfusion : Measure brain uptake index (BUI) in rodents, with/without GF120918, to evaluate transporter-mediated efflux .
- Microdialysis : Quantify unbound compound in brain extracellular fluid vs. plasma .
- LC-MS/MS : Validate compound levels in brain homogenates post-administration .
Q. How can researchers resolve contradictions in activity data across cell lines or animal models?
- Methodological Answer :
- Genetic knockout models : Use Abcg2(−/−) mice to confirm transporter-dependent effects .
- Tissue-specific metabolic profiling : LC-MS-based metabolomics to identify interspecies differences in hepatic metabolism .
- Dose-response normalization : Adjust for protein binding or tissue partitioning using equilibrium dialysis .
Q. What experimental strategies model hepatic metabolism and biliary excretion of this compound?
- Methodological Answer :
- Isolated perfused rat liver (IPRL) : Measure biliary excretion index (BEI) and metabolic stability .
- Hepatocyte suspensions : Incubate with GF120918 to inhibit BCRP-mediated efflux; quantify metabolites via UPLC-QTOF .
- CYP450 inhibition assays : Use human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
